Superior Catalytic Activity in Fatty Acid Esterification: SnBr2 vs. SnCl2, SnF2, and Sn(OAc)2
In the esterification of oleic acid with ethyl alcohol at 80 °C, SnBr2 achieved the highest conversion among all tin(II) catalysts tested. The rate constant (k) for SnBr2 was approximately 2.5× greater than SnCl2 and 4× greater than SnF2 under identical conditions. Kinetic analysis revealed an activation energy (Ea) of 46.79 kJ mol⁻¹ for SnBr2-catalyzed oleic acid esterification, which is lower than values reported for SnCl2 in comparable systems [1].
| Evidence Dimension | Catalytic activity in oleic acid esterification with ethyl alcohol |
|---|---|
| Target Compound Data | Ea = 46.79 kJ mol⁻¹; highest conversion achieved |
| Comparator Or Baseline | SnCl2, SnF2, Sn(OAc)2 (conversions 40–60% lower); SnCl2 Ea > 50 kJ mol⁻¹ |
| Quantified Difference | Approx. 2.5× higher rate constant vs. SnCl2; 4× vs. SnF2 |
| Conditions | Oleic acid + ethyl alcohol, 1.0 mol% catalyst loading, 80 °C, 8 h reaction time |
Why This Matters
Procuring SnBr2 rather than SnCl2 or SnF2 for esterification applications yields faster reaction rates, lower energy input, and higher throughput.
- [1] Cardoso, A. L., Neves, S. C. G., & da Silva, M. J. (2013). Novel and Highly Efficient SnBr2-Catalyzed Esterification Reactions of Fatty Acids: The Notable Anion Ligand Effect. Catalysis Letters, 143, 1240–1246. View Source
